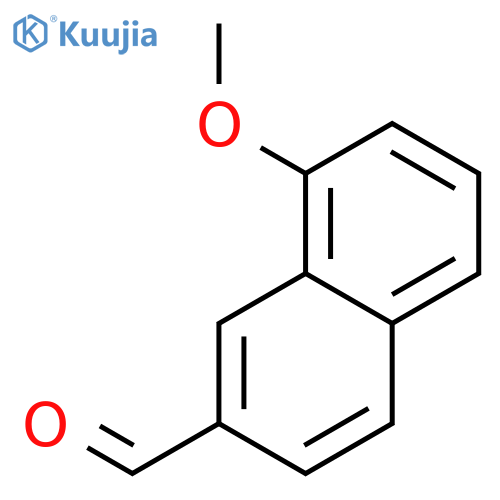

Cas no 134594-23-3 (8-Methoxynaphthalene-2-carbaldehyde)

134594-23-3 structure

商品名:8-Methoxynaphthalene-2-carbaldehyde

8-Methoxynaphthalene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 8-methoxynaphthalene-2-carbaldehyde

- 8-Methoxynaphthalene-2-carboxaldehyde

- 134594-23-3

- DTXSID40576936

- SCHEMBL3145023

- DB-083970

- 8-Methoxynaphthalene-2-carbaldehyde

-

- インチ: InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3

- InChIKey: XSYDCPIHIFFZRU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.068079557Da

- どういたいしつりょう: 186.068079557Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26.3Ų

8-Methoxynaphthalene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001408-1g |

8-Methoxynaphthalene-2-carboxaldehyde |

134594-23-3 | 98% | 1g |

1,668.15 USD | 2021-06-15 | |

| Alichem | A219001408-500mg |

8-Methoxynaphthalene-2-carboxaldehyde |

134594-23-3 | 98% | 500mg |

940.80 USD | 2021-06-15 |

8-Methoxynaphthalene-2-carbaldehyde 関連文献

-

Yi-Ting Chen,Pei-Jhen Wu,Chia-Yu Peng,Jiun-Yi Shen,Cheng-Cheng Tsai,Wei-Ping Hu,Pi-Tai Chou Phys. Chem. Chem. Phys. 2017 19 28641

134594-23-3 (8-Methoxynaphthalene-2-carbaldehyde) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量